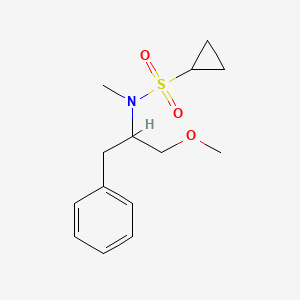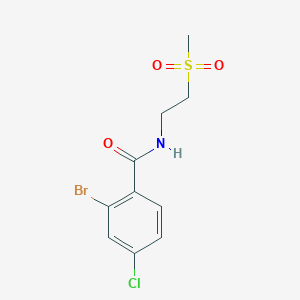
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide, also known as S-Methyl-PPS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide involves the inhibition of various enzymes and signaling pathways. N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression. By inhibiting HDACs, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide induces apoptosis and inhibits cell proliferation. Additionally, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor kappa B (NF-κB) signaling pathway. Furthermore, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide protects neurons from oxidative stress by activating the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide protects neurons from oxidative stress and reduces the risk of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide in lab experiments include its high yield of up to 90% and its potential therapeutic applications in various scientific research fields. However, the limitations of using N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide include its high cost, limited availability, and potential toxicity at high doses.
未来方向
There are several future directions for the research on N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide. These include exploring its potential therapeutic applications in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on the development of novel analogs of N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide with improved efficacy and reduced toxicity. Furthermore, research could focus on the identification of biomarkers that can be used to predict the response of cancer cells to N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide treatment.
合成方法
The synthesis of N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide involves the reaction between N-methylcyclopropanesulfonyl chloride and N-(1-methoxy-3-phenylpropan-2-yl)amine in the presence of a base such as triethylamine. The reaction yields N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide as a white solid with a high yield of up to 90%.
科学研究应用
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and neuroprotective effects. Studies have shown that N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide has been shown to protect neurons from oxidative stress and reduce the risk of neurodegenerative diseases.
属性
IUPAC Name |
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-15(19(16,17)14-8-9-14)13(11-18-2)10-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXDLEPZSKWDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)COC)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxy-3-phenylpropan-2-yl)-N-methylcyclopropanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-5-methoxyaniline](/img/structure/B7633995.png)
![3-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methylsulfinylmethyl]-1,2-oxazole](/img/structure/B7634007.png)
![5-[1-(4-Fluorophenyl)sulfonylethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7634014.png)
![N-benzyl-2-[5-(2-methoxypropan-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7634016.png)
![3-[[(3-chloro-2-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7634028.png)
![1-[[3-[(3-Chloro-2-fluorophenyl)methylamino]phenyl]methyl]piperidin-4-ol](/img/structure/B7634038.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B7634046.png)
![2-(Cyclohexylmethylsulfonylmethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B7634049.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7634063.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7634069.png)

![4-fluoro-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7634087.png)
![5-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B7634099.png)